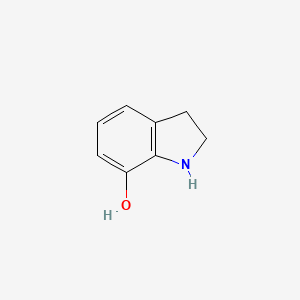

Indolin-7-ol

描述

Significance of the Indoline (B122111) and Indole (B1671886) Core Structures in Contemporary Chemical Research

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. nih.govresearchgate.net This scaffold and its reduced form, indoline, are not merely chemical curiosities but are considered "privileged structures" in medicinal chemistry and drug discovery. chim.itresearchgate.net Their significance stems from their widespread presence in a vast array of natural products, including the essential amino acid tryptophan, plant hormones, and complex alkaloids. chim.itrsc.org This natural prevalence has inspired chemists to utilize these cores for developing new therapeutic agents. researchgate.netnih.gov

The versatility of the indole and indoline frameworks allows for extensive functionalization, enabling the synthesis of diverse molecular libraries with a wide spectrum of biological activities. chim.it Compounds incorporating these structures have demonstrated potent activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive properties. nih.govresearchgate.netrsc.org The unique electronic properties and the ability of the indole nitrogen to participate in hydrogen bonding contribute to its capacity to bind to various biological targets. chim.it Consequently, numerous drugs approved by the U.S. Food and Drug Administration (FDA) feature an indole or indoline moiety, highlighting their profound impact on modern medicine. nih.gov Research continues to leverage these scaffolds for creating novel compounds targeting a range of diseases, from cancer to neurodegenerative disorders. nih.govnih.govmdpi.com

Historical Trajectories and Evolution of Research on Hydroxyindoline Derivatives

The journey of research into hydroxy-substituted indole and indoline derivatives has evolved significantly over the past century. A foundational moment in the history of hydroxylated indole synthesis was the development of the Nenitzescu indole synthesis in 1929. This method, involving the reaction of benzoquinones with β-aminocrotonic esters, provided a key pathway to 5-hydroxyindoles. Initially, this discovery received limited attention but saw a resurgence of interest in the 1950s, driven by a growing understanding of melanin (B1238610) and the identification of the neurotransmitter serotonin (B10506) as a hydroxyindole derivative.

While much of the early focus was on the aromatic hydroxyindoles, research on their reduced counterparts, the hydroxyindolines, has gained momentum more recently. The development of synthetic methods for creating substituted indolines has been crucial. google.com The synthesis of specific hydroxyindole carboxylic acids, including the 7-hydroxy isomer, was systematically explored to provide authentic reference compounds for metabolic studies. cdnsciencepub.com These syntheses often began with the corresponding benzyloxyindoles, which were then subjected to reactions to introduce functional groups, followed by debenzylation to reveal the hydroxyl group. cdnsciencepub.com The increasing interest in sp³-rich structures in drug discovery has further propelled research into indoline derivatives, including those with hydroxyl substitutions, as they offer different three-dimensional conformations compared to their planar indole analogues. nih.govmdpi.com This evolution has paved the way for the targeted synthesis and investigation of specific isomers like Indolin-7-ol for various biological applications.

Thematic Overview of Current Research Directions on this compound

Current academic research on this compound is prominently focused on its potential therapeutic applications, particularly its role as a scaffold for developing potent antioxidant and anti-inflammatory agents. A significant area of investigation involves the synthesis of novel this compound derivatives and the evaluation of their biological activities. acs.org

One key study describes the preparation of a series of indoline derivatives, including those built upon the this compound core, substituted at the nitrogen atom with side chains containing amino, ester, amide, or alcohol functionalities. acs.org The research aimed to develop compounds for treating pathological conditions linked to chronic inflammation. The findings from this research were promising; for instance, a derivative named 1-(3-(Isopropylamino)propyl)this compound was synthesized and evaluated. acs.org These derivatives were shown to be highly effective, with some compounds providing protection to macrophage cells against cytotoxicity induced by hydrogen peroxide and suppressing the elevation of inflammatory markers like nitric oxide (NO), TNF-α, and IL-6 at nanomolar and even picomolar concentrations. acs.org

The research highlights that specific structural modifications to the this compound backbone can yield compounds with anti-inflammatory activity significantly greater than that of unsubstituted indoline. acs.org This line of inquiry underscores a primary theme in the current study of this compound: its utility as a foundational structure in medicinal chemistry for creating new, highly potent therapeutic agents targeting inflammation and oxidative stress. The practical, multi-step synthesis of related compounds like 7-prenylindole from indoline further demonstrates the chemical tractability and utility of the 7-substituted indoline scaffold in building complex molecules. nih.gov

Data Tables

Table 1: Selected Indole and Indoline Derivatives and Their Reported Biological Activities

| Compound Class/Derivative | Reported Biological Activity | Reference(s) |

|---|---|---|

| Indole-tetrazole amides | Anticancer, Tubulin polymerization inhibition | nih.gov |

| Indole-thiazolidinedione-triazoles | Anticancer | nih.gov |

| 1H-Indazole derivatives | IDO1 enzyme inhibition, Kinase inhibition (FGFR, EGFR) | mdpi.com |

| Indole-substituted furanones | Anti-tubulin, Cytotoxic | nih.gov |

| (Z)-3-benzylideneindolin-2-one derivatives | Anti-inflammatory (TNF-α and IL-6 inhibition) | nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,3-dihydro-1H-indol-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-7-3-1-2-6-4-5-9-8(6)7/h1-3,9-10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTQTHRBXZXHAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60547042 | |

| Record name | 2,3-Dihydro-1H-indol-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4770-38-1 | |

| Record name | 2,3-Dihydro-1H-indol-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Indolin 7 Ol and Its Analogues

Regioselective Synthesis of Indolin-7-ol Derivatives

Achieving regioselectivity in the synthesis of substituted indolines, particularly at the C-7 position, is a considerable challenge due to the inherent reactivity of other positions on the aromatic ring. nih.gov Researchers have developed various strategies to overcome this, including direct hydroxylation and the transformation of pre-functionalized precursor molecules.

Direct Hydroxylation Strategies at C-7 Position of Indolines

Direct C-7 hydroxylation of the indoline (B122111) ring is a highly sought-after transformation. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for this purpose. These methods often employ a directing group on the indoline nitrogen to guide the catalyst to the desired C-7 position.

One notable strategy involves a rhodium(III)-catalyzed selective C-7 hydroxylation of indolines. dntb.gov.ua This method utilizes a directing group to achieve high regioselectivity under mild reaction conditions. Similarly, palladium-catalyzed C-7 acetoxylation of indolines, guided by N-acyl groups, has been developed, providing a route to 7-acetoxyindolines which can then be hydrolyzed to the desired indolin-7-ols. nsf.govmit.edu This palladium-catalyzed approach has been shown to be sensitive to substituents on the indoline core, particularly at the C-2 and C-6 positions. nsf.govmit.edu

Transition-metal-free approaches have also been explored. A chelation-assisted C-H hydroxylation of (hetero)arenes mediated by boron species offers a mild and general method. unibo.it This strategy can be extended to the synthesis of C-7 hydroxylated indoles, which can subsequently be reduced to the corresponding indolin-7-ols. unibo.it

Below is a table summarizing selected direct hydroxylation and acetoxylation methods at the C-7 position of indolines.

| Catalyst/Reagent | Directing Group | Product | Reference |

| Rhodium(III) Complex | N-acetyl | This compound | dntb.gov.ua |

| Palladium(II) Acetate | N-acyl | 7-Acetoxyindoline | nsf.govmit.edu |

| Boron Tribromide | N-pivaloyl | 7-Hydroxyindole (B18039) | unibo.it |

Synthetic Transformations for this compound from Precursor Molecules

An alternative to direct C-7 hydroxylation is the synthesis of this compound from precursor molecules that are already functionalized at the appropriate position. This multi-step approach often provides better control over regioselectivity.

A common strategy involves the synthesis of a 7-substituted indole (B1671886), followed by reduction of the pyrrole (B145914) ring to afford the indoline. For instance, the Fischer indole synthesis can be employed to construct a 7-bromoindole, which can then be converted to this compound through a nucleophilic substitution or a metal-catalyzed coupling reaction followed by reduction. The synthesis of the alkaloid (±)-cis-trikentrin B utilized a 5,6,7-tribromoindole intermediate prepared via the Leimgruber–Batcho indole synthesis, highlighting the utility of halogenated indole precursors. rsc.org

Another approach involves the cyclization of appropriately substituted anilines. For example, a 2-amino-6-methoxyphenylethanol derivative can be cyclized to form a 7-methoxyindoline, which can then be demethylated to yield this compound. These methods, while often longer, can provide access to a wider range of substituted this compound analogues.

Functionalization and Derivatization of the this compound Scaffold

Once the this compound core is synthesized, further functionalization can be carried out to generate a diverse library of analogues. Key modifications include reactions at the nitrogen atom and C-H functionalization at various positions on the aromatic ring.

Alkylation and Arylation at the Nitrogen (N-1) Position

The nitrogen atom of the indoline ring is a common site for functionalization. N-alkylation can be readily achieved using various alkylating agents in the presence of a base. For instance, N-alkylation of 1,3-diazaoxindoles, which are structurally related to indolines, has been studied using methyl iodide and benzyl (B1604629) bromide. nih.gov

N-arylation of indolines can be accomplished through transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed N-arylation of indoles with aryl halides is a well-established method that can be adapted for indolines. organic-chemistry.org These reactions often require specific ligands to achieve high efficiency.

The following table provides examples of N-functionalization reactions of indolines and related heterocycles.

| Reaction Type | Reagent | Catalyst/Conditions | Product | Reference |

| N-Alkylation | Methyl Iodide | Sodium Hydroxide | N-Methyl-1,3-diazaoxindole | nih.gov |

| N-Alkylation | Benzyl Bromide | Sodium Hydroxide | N-Benzyl-1,3-diazaoxindole | nih.gov |

| N-Arylation | Aryl Halides | Palladium/Phosphine Ligand | N-Arylindoline | organic-chemistry.org |

C-H Activation and Functionalization Strategies at C-7 and Other Ring Positions

Direct C-H functionalization of the indoline ring, particularly at the less reactive C-4, C-5, and C-6 positions, remains a significant challenge. acs.org However, directing group strategies have enabled regioselective functionalization at the C-7 position. mdpi.com

Palladium-catalyzed C-H arylation at the C-7 position of indolines can be achieved using a directing group on the nitrogen. mdpi.com This approach allows for the introduction of various aryl groups. Furthermore, rhodium-catalyzed decarbonylative C(sp2)-H alkylation of indolines using alkyl carboxylic acids has been developed for C-7 alkylation. researchgate.net

The functionalization of other positions on the indoline ring is less common but can be achieved through specific strategies. For example, remote meta-C-H arylation of electron-rich arenes, a category that can include certain indoline derivatives, has been demonstrated using a norbornene-mediated palladium-catalyzed reaction. nih.gov

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of enantiomerically pure this compound analogues is crucial for developing chiral ligands and bioactive compounds. nih.gov Asymmetric synthesis strategies often involve the use of chiral catalysts or chiral starting materials.

One approach is the catalytic atroposelective C-7 functionalization of indolines. Chiral rhodium complexes have been successfully employed for the enantioselective synthesis of C-7 indolino-biaryl atropisomers via C-H functionalization. nih.gov This method provides access to axially chiral indoline derivatives with good to excellent enantioselectivity. nih.gov

Alternatively, chiral pool synthesis, starting from readily available chiral molecules, can be used. For instance, a stereoselective synthesis of chiral cyclohexylamine (B46788) derivatives has been accomplished, which could serve as a model for the synthesis of chiral this compound analogues with stereocenters in a side chain. beilstein-journals.org The synthesis of di-spirooxindole analogues, which contain a spiro-fused indoline moiety, has been achieved through a [3+2]-dipolar cycloaddition reaction, demonstrating a method for constructing complex chiral scaffolds. mdpi.com

Derivatization Leading to Amide, Ester, and Amine Substitutions

The functionalization of the indoline core, particularly at the N-1 and C-7 positions, is a key strategy for creating novel analogues with tailored properties. Derivatization of this compound and related precursors into amides, esters, and amines expands the chemical space and allows for the exploration of structure-activity relationships.

Novel indoline derivatives have been prepared with a focus on introducing side chains at the N-1 position that terminate in amino, ester, amide, or alcohol groups. acs.org This approach has yielded compounds with significant biological activities. acs.org The synthesis often involves standard acylation or alkylation procedures starting from the parent indoline. For instance, amides can be readily formed by reacting an N-unsubstituted indoline with a carboxylic acid or its activated derivative. Similarly, esters are synthesized from the corresponding alcohol-containing side chains.

Another important precursor, 7-(aminomethyl)indole, serves as a versatile building block for a variety of derivatives. researchgate.net It can be used to form a range of unsymmetrical and symmetrical 3-substituted amide-, imine-, and amine-linked 7,7′-bis-indoles. researchgate.net The synthesis of amide-linked bis-indoles is achieved by treating 7-(aminomethyl)indole with diacyl chlorides like oxalyl chloride or adipoyl chloride in the presence of a base such as triethylamine. researchgate.net Subsequent reduction of imine-linked derivatives, formed by condensation with appropriate carbonyl compounds, provides access to the corresponding amine-linked bis-indoles. researchgate.net

The table below summarizes examples of derivatization reactions on the indoline scaffold.

| Starting Material | Reagent(s) | Derivative Type | Reference |

| Indoline | Carboxylic acids/Acyl chlorides | N-1 Amide | acs.org |

| Indoline with N-1 alcohol side chain | Carboxylic acids/Acyl chlorides | N-1 Ester | acs.org |

| 7-(Aminomethyl)indole | Oxalyl chloride / Adipoyl chloride | Amide-linked bis-indole | researchgate.net |

| Imine-linked bis-indole | Sodium borohydride (B1222165) (NaBH₄) | Amine-linked bis-indole | researchgate.net |

Catalytic Approaches in this compound Synthesis Research

Catalysis is central to modern organic synthesis, providing efficient and selective pathways to complex molecules like this compound. Both transition metal catalysis and organocatalysis have been instrumental in developing advanced synthetic routes.

Transition Metal-Catalyzed Routes (e.g., Cu-catalyzed, Pd-catalyzed, Rh-catalyzed)

Transition metals are powerful catalysts for C-H activation and cross-coupling reactions, enabling the direct functionalization of the indoline ring system.

Copper-Catalyzed Synthesis : Copper catalysts have been employed for the direct C-7 functionalization of indolines. A notable example is the Cu-catalyzed direct sulfonylation of N-pyrimidinyl-indolines with sulfonyl chlorides, which proceeds regioselectively at the C-7 position. sci-hub.se This chelation-assisted strategy operates under an air atmosphere and demonstrates good functional group tolerance, providing a variety of C-7 sulfonylated indolines. sci-hub.se Copper has also been used to catalyze the synthesis of 7-allyl indoline derivatives. researchgate.net

Palladium-Catalyzed Synthesis : Palladium catalysis is a versatile tool for C-H functionalization. A significant development is the Pd-catalyzed C-7 acetoxylation of indolines using N-acyl directing groups. nih.gov This method allows for the late-stage introduction of an oxygen functional group, which is a key feature of many natural products. nih.gov The reaction employs PhI(OAc)₂ as the oxidant and has been demonstrated on a mmol-scale. nih.gov Furthermore, Pd-catalyzed C-7 acylation of indolines with aldehydes has been achieved, expanding the scope of C-7 functionalization. nih.gov

Rhodium-Catalyzed Synthesis : Rhodium catalysts have proven effective for the C-7 functionalization of indolines. Using a removable pyrimidyl directing group, Cp*Rh(III) catalysts can achieve selective C-7 hydroxylation and acetoxylation under mild conditions. researchgate.net Rhodium catalysis has also been utilized in the [2+2+2] cyclotrimerization of alkynyl yndiamides with alkynes to selectively form 7-aminoindolines. nih.gov This method's regioselectivity is controlled by the electronic properties of the alkyne partner. nih.gov

The following table provides an overview of selected transition metal-catalyzed reactions for indoline functionalization.

| Catalyst System | Substrate | Reagent | Product | Reference |

| Cu(OAc)₂ | N-Pyrimidin-2-yl)indoline | Arylsulfonyl chloride | 7-Sulfonylated indoline | sci-hub.se |

| Pd(OAc)₂ / PhI(OAc)₂ | N-Acyl indoline | Ac₂O–AcOH | 7-Acetoxylated indoline | nih.gov |

| [Cp*RhCl₂]₂ / AgOAc | N-Pyrimidin-2-yl)indoline | Acetic Acid | 7-Acetoxylated indoline | researchgate.net |

| Rh(I) complex | Alkynyl yndiamide | Alkyne | 7-Aminoindoline | nih.gov |

Organocatalytic and Metal-Free Synthetic Pathways

To circumvent the use of potentially toxic and expensive heavy metals, organocatalytic and metal-free synthetic strategies have gained prominence.

Organocatalytic Pathways : Organocatalysis offers an alternative for the enantioselective synthesis of complex molecules. An organocatalytic atroposelective intramolecular (4+2) annulation of enals with ynamides has been developed to prepare axially chiral 7-aryl indolines with good to excellent enantioselectivities. rsc.org Chiral phosphoric acid derivatives have been used to catalyze the asymmetric cascade reaction of 7-vinylindoles with isatin-derived 3-indolylmethanols, leading to C7-functionalized indoles with excellent diastereo- and enantioselectivity. nih.gov This process involves a vinylogous Michael addition followed by a Friedel-Crafts-type reaction. nih.gov

Metal-Free Pathways : Metal-free synthesis represents a greener approach to chemical manufacturing. A facile metal- and reagent-free synthesis of indoline derivatives has been reported, proceeding through an intramolecular amination between a urea (B33335) nucleophile and an unactivated alkene. researchgate.net The reaction can be promoted by pre-dried silica (B1680970) gel, affording good yields of the indoline products. researchgate.net Another metal-free approach involves a cascade reaction using a TMSI/DMSO system for the construction of indolo[2,3-b]indoles from indoles. researchgate.net

Here is a summary of selected organocatalytic and metal-free synthetic routes.

| Catalyst/Promoter | Substrate Type | Reaction Type | Product Type | Reference |

| Chiral Phosphoric Acid | 7-Vinylindole | Cascade (Michael/Friedel-Crafts) | C7-Functionalized Indole | nih.gov |

| Diarylprolinol Silyl Ether | Enal / Ynamide | (4+2) Annulation | Axially Chiral 7-Aryl Indoline | rsc.org |

| Silica Gel | Aryl urea with alkene side chain | Intramolecular Amination | Indoline derivative | researchgate.net |

| TMSI / DMSO | Indole | Cascade Dehydrogenative Annulation | Indolo[2,3-b]indole | researchgate.net |

Innovative Reaction Design and Process Optimization in this compound Synthesis

Modern synthetic chemistry emphasizes not only the discovery of new reactions but also the design of more efficient and sustainable processes. sigmaaldrich.com Process optimization aims to improve reaction parameters such as yield, purity, cost-effectiveness, and environmental impact. gd3services.comacs.org

The implementation of continuous flow synthesis is another key area of process innovation. mdpi.com Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scale-up. For instance, the Fischer indole synthesis has been successfully adapted to a continuous flow microwave-assisted organic synthesis (CF-MAOS) system, achieving high yields with significantly reduced reaction times and high throughput. mdpi.com While not yet reported specifically for this compound, the application of such technologies to its synthesis or the synthesis of its key intermediates could lead to more efficient and scalable manufacturing processes.

Design of Experiment (DOE) methodologies are powerful statistical tools for systematically optimizing reaction conditions. tntech.edu By simultaneously varying multiple factors like temperature, concentration, and catalyst loading, DOE allows for the rapid identification of optimal conditions, leading to improved yields and minimized impurities. acs.orgtntech.edu Applying these principles to the catalytic routes for this compound could further refine these syntheses for large-scale production.

Mechanistic Investigations in the Chemistry of Indolin 7 Ol

Elucidation of Reaction Mechanisms in Indolin-7-ol Synthesis

The construction and functionalization of the this compound molecule rely on a range of sophisticated chemical reactions. Mechanistic studies provide crucial insights into how these transformations occur, enabling chemists to control selectivity and efficiency.

Direct C-H activation has emerged as a powerful and atom-economical strategy for functionalizing indoline (B122111) cores, particularly at the C7 position to produce precursors to this compound or its derivatives. Transition-metal catalysis, especially with rhodium(III) and palladium(II), is a cornerstone of this approach. researchgate.netmdpi.com

Rhodium(III)-catalyzed C7-selective C-H functionalization of N-methoxycarbamoyl-protected indoline provides a key example. Theoretical investigations suggest the reaction is initiated by the formation of a cationic [Cp*Rh(OAc)]+ species, which acts as the active catalyst. nih.gov The mechanism proceeds through a concerted metalation-deprotonation (CMD) pathway, where a directing group on the indoline nitrogen guides the catalyst to the C7 position. nih.govbeilstein-journals.org This leads to the formation of a five-membered rhodacycle intermediate. This intermediate then coordinates with a coupling partner, such as an alkyne or alkene, followed by migratory insertion and reductive elimination to yield the C7-functionalized indoline product. nih.gov

Palladium-catalyzed C-H activation reactions also play a significant role. beilstein-journals.org These reactions often involve an electrophilic palladation mechanism, where a Pd(II) catalyst activates a C-H bond. beilstein-journals.org For indole (B1671886) structures, this typically occurs at the electron-rich C2 or C3 positions, but with appropriate directing groups, selectivity for other positions, including C7, can be achieved. nih.govacs.org The catalytic cycle generally involves C-H activation to form a palladacycle, followed by reaction with a coupling partner and subsequent steps to regenerate the active Pd(II) catalyst, often requiring an oxidant. beilstein-journals.org

Table 1: Key Mechanistic Steps in Transition-Metal-Catalyzed C7-H Functionalization of Indolines (This table is interactive and can be sorted by clicking on the headers)

| Mechanistic Step | Metal Catalyst | Key Features | Intermediate Species | Ref. |

|---|---|---|---|---|

| Catalyst Activation | Rh(III) | Formation of cationic [Cp*Rh(OAc)]+ from a neutral precatalyst. | [Cp*Rh(OAc)]+ | nih.gov |

| C-H Activation | Rh(III), Pd(II) | Directing group-assisted concerted metalation-deprotonation (CMD). | 5-membered metallacycle | nih.govbeilstein-journals.org |

| Coupling Partner Coordination | Rh(III), Pd(II) | Alkyne or alkene coordinates to the metal center of the metallacycle. | Metallacycle-alkyne complex | nih.gov |

| Migratory Insertion | Rh(III), Pd(II) | Insertion of the unsaturated partner into the metal-carbon bond. | 7-membered metallacycle | nih.gov |

| Reductive Elimination/β-Hydride Elimination | Rh(III), Pd(II) | Product release and regeneration of the active catalyst. | C7-functionalized indoline | nih.govbeilstein-journals.org |

Radical reactions offer unique pathways for the derivatization of the indoline nucleus, proceeding through mechanisms distinct from traditional ionic pathways. These methods can be used to install a variety of functional groups.

A notable example is the metal-free radical coupling of indoles to generate functionalized indolines. For instance, the reaction of indoles with an azidyl radical and a selenyl radical can produce 3-selenyl-2-azidoindolines. mdpi.com The mechanism involves the generation of a highly reactive azidyl radical, which adds to the indole C2-C3 double bond. The resulting radical intermediate is then trapped by a selenyl radical to form the final product. mdpi.com While this example functionalizes the C2 and C3 positions, the principles of radical addition can be conceptually applied to derivatization strategies for the broader indoline framework.

Another approach involves the photocatalytic generation of radicals from boronic acid derivatives. kuleuven.be In one study, single-electron oxidation of an indoline nitrogen bearing a boryl group generated a tertiary radical. kuleuven.be This radical species can then participate in conjugate additions to radical acceptors like methyl vinyl ketone, demonstrating a method for C-C bond formation. kuleuven.be The fine-tuning of reaction conditions in such photocatalytic systems is crucial, as alternative pathways like 1,5-hydrogen atom transfer can lead to different annulated products. kuleuven.be

Table 2: Examples of Radical-Mediated Derivatization of Indole/Indoline Systems (This table is interactive and can be sorted by clicking on the headers)

| Reaction Type | Radical Source | Key Mechanistic Feature | Product Type | Ref. |

|---|---|---|---|---|

| Selenyl Azidation | TMSN₃ / PhI(OAc)₂ | Dual radical addition to the indole double bond. | 2,3-difunctionalized indoline | mdpi.com |

| Electrochemical Diazidation | Anodic Oxidation | Electrochemical generation of an azidyl radical. | 2,3-diazidoindoles | mdpi.com |

| Conjugate Addition | Boronic Ester / Photocatalysis | Single-electron oxidation to form a tertiary radical from the indoline nitrogen. | 1,4-addition product | kuleuven.be |

Interrupted cyclization cascades provide a powerful strategy for rapidly building molecular complexity, allowing for the construction of fused ring systems adjacent to the indoline core. The interrupted Nazarov cyclization is a prominent example of such a process. nsf.govualberta.ca

In a typical Nazarov cyclization, a divinyl ketone undergoes a 4π-electrocyclization to form a cyclopentenyl cation, which then eliminates a proton to yield a cyclopentenone. In an interrupted sequence, the intermediate cyclopentenyl cation is trapped by a nucleophile before proton elimination can occur. nsf.gov When the indoline nitrogen acts as the internal nucleophile, complex polycyclic structures can be assembled.

A recently developed nitrogen-interrupted halo-Prins/halo-Nazarov fragment coupling cascade exemplifies this strategy for synthesizing cyclopenta[b]indolines. nsf.gov The proposed mechanism begins with the formation of a key divinyl halide intermediate from an enyne and a carbonyl partner. This intermediate then undergoes a stereospecific electrocyclization (the halo-Nazarov step) to generate a halo-cyclopentenyl cation. Crucially, this highly reactive cation is intramolecularly trapped by the aniline (B41778) nitrogen atom of the substrate, interrupting the standard pathway and forming the fused five-membered ring to yield the final cyclopenta[b]indoline scaffold. nsf.gov This cascade demonstrates how the inherent nucleophilicity of the indoline nitrogen can be harnessed in complex cyclizations to create stereochemically rich, three-dimensional molecules. nsf.gov

Radical-Mediated Pathways in this compound Derivatization

Computational and Theoretical Studies on Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), serves as an indispensable tool for elucidating the complex reaction pathways in this compound synthesis and derivatization. catalysis.blognumberanalytics.com These studies provide detailed energetic and structural information about reactants, transition states, and intermediates that are often difficult to observe experimentally. researchgate.netmdpi.com

Theoretical studies have been instrumental in understanding the regioselectivity of the Rh(III)-catalyzed C7-functionalization of indolines. nih.gov DFT calculations confirmed that the active catalyst is a cationic [Cp*Rh(OAc)]+ species and mapped out the entire catalytic cycle, including C-H activation, alkyne insertion, and reductive elimination. The calculations rationalized why different products are formed when using different coupling partners (e.g., alkyl alkynes vs. aryl alkynes). For the reaction with alkyl alkynes, electronic effects were found to dominate, favoring the formation of a six-membered fused ring. In contrast, for reactions with bulkier aryl alkynes, steric effects become the deciding factor, leading to a seven-membered ring product. nih.gov

DFT has also been used to study the mechanism of Ru(II)-catalyzed C-H allylation of indoles. nih.gov These calculations revealed a five-step mechanism and explained the observed C2 selectivity over C7 by demonstrating the higher nucleophilicity of the C2 position in the key C-Ru bond insertion step. nih.gov Such computational insights are crucial for predicting reaction outcomes and for the rational design of new catalysts and reaction conditions to target specific positions on the indoline ring, such as the C7 position required for this compound synthesis. nih.govnih.gov

Biological and Pharmacological Research on Indolin 7 Ol Derivatives

Anti-inflammatory and Antioxidant Activities of Indolin-7-ol Analogues

This compound derivatives have been the subject of extensive research for their potent anti-inflammatory and antioxidant effects. acs.orgnih.govresearchgate.net These compounds show promise in mitigating pathological conditions associated with chronic inflammation and oxidative stress. nih.gov

A key aspect of the anti-inflammatory activity of this compound analogues is their ability to modulate the production of pro-inflammatory cytokines. acs.orgnih.gov Cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are crucial mediators of the inflammatory response. mdpi.comthermofisher.comnih.gov Elevated levels of these cytokines are associated with various chronic inflammatory diseases. mdpi.com

Research has demonstrated that certain this compound derivatives can significantly reduce the lipopolysaccharide (LPS)-induced secretion of TNF-α and IL-6 in macrophage cell lines like RAW264.7 and BV-2 cells. acs.orgnih.govresearchgate.net For instance, some derivatives, at concentrations as low as 1 pM to 1 nM, have shown efficacy in lowering the LPS-induced elevation of TNF-α and IL-6. acs.orgnih.gov This modulation of cytokine production highlights the potential of these compounds in controlling inflammatory cascades.

| Compound Type | Cell Line | Effect | Key Cytokines Modulated |

|---|---|---|---|

| This compound Derivatives | RAW264.7 Macrophages | Reduced LPS-induced elevation | TNF-α, IL-6 |

| This compound Derivatives | BV-2 Microglia | Dose-dependently lowered LPS-induced secretion | TNF-α, IL-6 |

Inducible nitric oxide synthase (iNOS) plays a critical role in the inflammatory process by producing large amounts of nitric oxide (NO), a pro-inflammatory mediator. nih.gov Several this compound derivatives have been identified as potent inhibitors of iNOS expression and subsequent NO production. acs.orgresearchgate.net

Studies have shown that these compounds can effectively suppress LPS-induced elevation of NO in RAW264.7 macrophages. acs.orgnih.gov The ability to inhibit iNOS is a significant therapeutic target for inflammatory conditions, and the effectiveness of this compound derivatives in this regard is a key area of investigation. nih.gov For example, 7-nitroindazole (B13768) and its derivatives have been shown to be potent inhibitors of various NOS isoforms. nih.govnih.gov While not direct derivatives of this compound, this research on related indole (B1671886) structures underscores the potential of the core scaffold in NOS inhibition.

Reactive oxygen species (ROS) are highly reactive molecules that can cause significant damage to cells, a process known as oxidative stress. nih.goveuropa.eu This cellular damage is implicated in a wide range of diseases. Antioxidants can neutralize these harmful molecules and protect cells from their damaging effects. mdpi.com

This compound derivatives have demonstrated significant protective effects against ROS-induced cytotoxicity. acs.orgresearchgate.net In laboratory studies, these compounds have been shown to protect RAW 264.7 macrophages from cytotoxicity induced by hydrogen peroxide (H₂O₂), a common ROS. nih.govresearchgate.net This protective effect is a hallmark of their antioxidant activity and suggests their potential in treating conditions exacerbated by oxidative stress. researchgate.net

| Compound Class | Cell Line | Inducing Agent | Observed Protective Effect |

|---|---|---|---|

| This compound Derivatives | RAW 264.7 Macrophages | Hydrogen Peroxide (H₂O₂) | Protection against cytotoxicity |

To understand the molecular basis of the anti-inflammatory and antioxidant effects of this compound derivatives, researchers have investigated their impact on key cellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response. ijbs.comfrontiersin.org

Studies on related indole compounds suggest that they can modulate the PI3K/Akt/mTOR signaling pathway and the downstream NF-κB signaling. nih.gov The activation of NF-κB is often preceded by the degradation of its inhibitor, IκBα. frontiersin.orgnih.gov Research indicates that some anti-inflammatory compounds exert their effects by inhibiting IκBα degradation, thereby preventing NF-κB activation. frontiersin.org

Furthermore, the p38 MAPK pathway is another critical regulator of inflammation and apoptosis. nih.govfoodandnutritionresearch.net The activation of p38 can lead to the induction of NF-κB activity. nih.gov Some natural compounds have been shown to suppress RANKL-induced osteoclastogenesis by blocking both the NF-κB and p38-mediated MAPK signaling pathways. frontiersin.org The Akt signaling pathway is also implicated, with its phosphorylation status often being altered in response to inflammatory stimuli. ijbs.com While direct evidence for this compound derivatives is still emerging, the known interactions of similar compounds with these pathways provide a strong rationale for their observed anti-inflammatory properties.

Protection against Reactive Oxygen Species (ROS) Induced Cytotoxicity

Anticancer Research Applications of this compound Derivatives

In addition to their anti-inflammatory and antioxidant properties, derivatives of the indoline (B122111) scaffold are being explored for their potential as anticancer agents. acs.org

A key strategy in cancer therapy is to induce apoptosis (programmed cell death) and to halt the uncontrolled proliferation of cancer cells by arresting the cell cycle. researchgate.netmdpi.com Several studies have shown that derivatives of related heterocyclic structures can induce apoptosis and cause cell cycle arrest, often at the G2/M phase, in various cancer cell lines. acs.orgresearchgate.netresearchgate.net

For instance, certain novel synthesized heterocyclic derivatives based on 4H-benzo[h]chromene have been found to induce cell cycle arrest at the S and G2/M phases, leading to apoptosis. researchgate.net Similarly, some 3-methyleneisoindolinone derivatives have been observed to arrest the cell cycle in the G2/M phase. acs.org Chalcone derivatives have also been reported to suppress cell viability and induce G2/M phase cell cycle arrest and apoptosis in ovarian cancer cells. mdpi.com While these are not direct derivatives of this compound, they belong to the broader class of indole-containing compounds and highlight the potential of this chemical space in cancer research.

| Compound Class | Cancer Cell Line | Effect on Cell Cycle | Apoptosis Induction |

|---|---|---|---|

| 4H-benzo[h]chromene derivatives | MCF-7, HCT-116, HepG-2 | Arrest at S and G2/M phases | Yes |

| 3-methyleneisoindolinone derivatives | CAL27 | Arrest at G2/M phase | Yes |

| Chalcone derivatives | A2780, A2780cis (Ovarian) | Arrest at G2/M phase | Yes |

Inhibition of Cancer Cell Proliferation and Migration

This compound derivatives have been investigated for their effects on various cancer cell lines.

In studies on breast cancer, these compounds have demonstrated the ability to inhibit the proliferation of both MDA-MB-231 and MCF-7 cell lines. plos.orgnih.govnih.gov For instance, some indolin-2-one derivatives have shown potent cytotoxic activity against MCF-7, MDA-MB-468, and MDA-MB-231 breast cancer cells. nih.gov One study highlighted an ethanol (B145695) extract that exhibited significant antiproliferative activity against MDA-MB-231 and MCF-7 cells. plos.org

Beyond breast cancer, the anti-proliferative effects of these derivatives have also been observed in A549 lung cancer cells. nih.gov

Table 1: this compound Derivative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effect | Citations |

| MDA-MB-231 | Breast Cancer | Inhibition of proliferation, Cytotoxic | plos.orgnih.govnih.gov |

| MCF-7 | Breast Cancer | Inhibition of proliferation, Cytotoxic | plos.orgnih.govnih.gov |

| A549 | Lung Cancer | Antiproliferative | nih.gov |

Molecular Targets and Associated Mechanisms in Oncology

The anticancer effects of indole derivatives, a class to which this compound belongs, are attributed to their interaction with various molecular targets crucial for cancer cell survival and proliferation. nih.govmdpi.com

Key mechanisms and targets include:

Tubulin Polymerization: Some indole analogs inhibit tubulin polymerization, a process essential for cell division, thereby arresting the cell cycle. nih.gov

DNA Topoisomerases: These enzymes are vital for DNA replication and repair. Indole derivatives can interfere with their function, leading to DNA damage and cell death. nih.govmdpi.com

Histone Deacetylase (HDAC) and Sirtuins: By inhibiting these enzymes, indole derivatives can alter gene expression, leading to the reactivation of tumor suppressor genes. nih.govmdpi.com

Poly(ADP-ribose) polymerase-1 (PARP-1): PARP-1 is a key enzyme in DNA repair. Certain indole-triazole conjugates have shown inhibitory properties against PARP-1, which can be particularly effective in cancers with specific DNA repair defects. nih.gov

TAZ: While not as extensively documented for this compound specifically, the TAZ transcription coactivator is a known target in cancer therapy, and the broader class of indole derivatives is being explored for its modulation.

Efficacy in Drug Sensitivity and Resistance Studies In Vitro and In Vivo

The effectiveness of this compound derivatives has been evaluated in both laboratory (in vitro) and animal (in vivo) models, providing insights into their potential clinical utility. mdpi.com

In Vitro Studies: Drug-resistant cell line models are crucial for studying the mechanisms of resistance and for screening new drug candidates. crownbio.com For example, the sensitivity of various small-cell lung cancer cell lines to different anticancer agents has been used to identify patterns of cross-resistance and collateral sensitivity. nih.gov Studies have shown that some cancer cell lines exhibit multiple drug resistance to a range of chemotherapeutic drugs. plos.org

In Vivo Studies: Animal models, such as mice with tumor xenografts, are used to assess the in vivo efficacy of these compounds. plos.org For example, the ability of certain indole alkaloids to suppress tumor growth has been supported by studies in nude mice. mdpi.com The development of drug-resistant models in vivo, for instance through continuous exposure to a drug, helps in understanding resistance mechanisms and testing new therapeutic strategies. crownbio.com

Antimicrobial and Antiviral Research

This compound derivatives have also demonstrated significant potential as antimicrobial and antiviral agents. mdpi.comresearchgate.net

Antibacterial Properties and Mechanisms of Action

Indole derivatives have shown broad-spectrum antibacterial activity. researchgate.net For example, 7-hydroxyindole (B18039) has been identified as having potent antimicrobial and antibiofilm activity against extensively drug-resistant Acinetobacter baumannii. nih.gov

The mechanisms behind their antibacterial action are multifaceted and can include:

Inhibition of Cell Wall Biosynthesis lumenlearning.com

Disruption of Membrane Function lumenlearning.com

Inhibition of Nucleic Acid Synthesis lumenlearning.com

Inhibition of Protein Synthesis lumenlearning.com

Inhibition of Metabolic Pathways: For instance, some derivatives inhibit dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids. lumenlearning.commdpi.com

Antifungal Efficacy

Several indole derivatives have shown potent antifungal activity. researchgate.net 1H-indole-4,7-diones, for instance, are effective against Candida krusei, Cryptococcus neoformans, and Aspergillus niger. researchgate.net Other studies have confirmed the efficacy of various indole derivatives against different Candida species and Aspergillus niger. mdpi.comnih.govsemanticscholar.orgplos.org Some derivatives have shown fungicidal activity and can inhibit the formation of biofilms, which are a major factor in drug resistance. mdpi.comresearchgate.net

Table 2: Antifungal Activity of this compound Derivatives

| Fungal Species | Observed Effect | Citations |

| Candida krusei | Inhibition | researchgate.netsemanticscholar.org |

| Cryptococcus neoformans | Inhibition | researchgate.netsemanticscholar.org |

| Aspergillus niger | Inhibition | researchgate.netsemanticscholar.orgplos.org |

Antiviral Activity

The antiviral potential of indole derivatives has been explored against a range of viruses. researchgate.net Notably, research has focused on their activity against SARS-CoV-2, the virus that causes COVID-19. mdpi.com Some indole derivatives have been identified as potential inhibitors of the SARS-CoV-2 3CL protease, a key enzyme in the viral life cycle. nih.gov Additionally, some spiro-indolin-2-one containing compounds have demonstrated anti-SARS-CoV-2 properties in Vero cell viral infection models. researchgate.net

Other Areas of Biological Investigation

Beyond the primary research focuses, the versatile scaffold of this compound and its derivatives has prompted explorations into other significant areas of biological activity, including the development of agents to combat malaria, control seizures, and address metabolic and hematological disorders.

Antimalarial Studies

The quest for new and effective antimalarial agents has led researchers to investigate various heterocyclic compounds, including derivatives of indole and indoline. The indole nucleus is a key component of several alkaloids with known antiplasmodial activity. malariaworld.orgresearchgate.net

Research into synthetic analogues has shown that modifications to the indole structure can yield potent antimalarial compounds. For instance, indolyl-3-amide and ester analogues have demonstrated moderate activity against Plasmodium falciparum. malariaworld.org Specifically, certain 7-chloro-5'-methoxy substituted indoline derivatives have exhibited sub-micromolar anti-erythrocytic activity. malariaworld.org Further studies on 4-aminoquinoline-isatin conjugates, which incorporate an indoline-2,3-dione moiety, have revealed significant antimalarial efficacy against chloroquine-resistant strains of P. falciparum. raco.cat For example, 5-chloro-1-(2-((2-((7-chloroquinolin-4-yl)amino)ethyl)amino)-3-hydroxypropyl)indoline-2,3-dione and 5-chloro-1-(2-((3-((7-chloroquinolin-4-yl)amino)propyl)amino)-3-hydroxypropyl)indoline-2,3-dione showed potent activity, greater than that of chloroquine. raco.cat

The mechanism of action for many of these indole-based compounds is thought to involve the inhibition of parasitic enzymes or interference with vital metabolic pathways of the parasite. malariaworld.org The structural diversity of these derivatives allows for a broad range of structure-activity relationship (SAR) studies, which are crucial for optimizing their antimalarial potential. malariaworld.org

Table 1: Antimalarial Activity of Selected Indoline Derivatives

| Compound | Target/Strain | Activity (IC50) | Reference |

| 7-chloro-5'-methoxy substituted indoline derivative | P. falciparum (erythrocytic stage) | 0.69 µM | malariaworld.org |

| Indolyl-3-amide analogue (47) | P. falciparum (NF54 strain) | 19 µM | malariaworld.org |

| 5-chloro-1-(2-((2-((7-chloroquinolin-4-yl)amino)ethyl)amino)-3-hydroxypropyl)indoline-2,3-dione (16) | P. falciparum (W2 strain) | 11.8 nM | raco.cat |

| 5-chloro-1-(2-((3-((7-chloroquinolin-4-yl)amino)propyl)amino)-3-hydroxypropyl)indoline-2,3-dione (17) | P. falciparum (W2 strain) | 13.5 nM | raco.cat |

Anticonvulsant Properties

Indole and its derivatives have been a subject of interest in the search for novel anticonvulsant drugs. innovareacademics.inpsu.edu Several indoline derivatives have been evaluated for their potential to suppress seizures in various animal models.

Studies have shown that certain 2-oxoindoline derivatives possess significant anticonvulsant activity. nih.gov These compounds have been tested in pentetrazole (PTZ) and maximal electroshock (MES) seizure models in mice, demonstrating an ability to modify seizure patterns, particularly by suppressing the tonic phase and increasing survival time. nih.gov For example, N-(5-chlorobenzo[d]thiazol-2-yl)-2-(2,3-dioxoindolin-1-yl) acetamide (B32628) has shown significant activity in both MES and subcutaneous pentylenetetrazole (scPTZ) screens. innovareacademics.in

The anticonvulsant potential of indolo-imidazolone hybrids has also been explored. innovareacademics.in Compounds such as 1-(2-hydroxyethyl)-2-phenyl-4-[(2-phenylindolin-3-yl) methylene]-1H-imidazol 5(4H)-one and 1-(2-aminoethyl)-2-phenyl-4-[(2-phenylindolin-3-yl) methylene]-1H-imidazol-5(4H)-one have emerged as promising candidates. innovareacademics.in The introduction of a 2-hydroxyethyl or 2-aminoethyl group at the 1-position of the imidazolone (B8795221) ring was found to enhance anticonvulsant activity. innovareacademics.in

Table 2: Anticonvulsant Activity of Selected Indoline Derivatives

| Compound/Derivative Class | Seizure Model | Key Findings | Reference |

| 2-Oxoindoline derivatives | PTZ and MES (mice) | Suppression of tonic phase, prolonged survival time. | nih.gov |

| N-(5-chlorobenzo[d]thiazol-2-yl)-2-(2,3-dioxoindolin-1-yl) acetamide (4a) | MES and scPTZ | ED50 (MES) = 35.7 mg/kg; ED50 (scPTZ) = 88.15 mg/kg. | innovareacademics.in |

| Indolo-Imidazolone Hybrids (5a, 5b) | Not specified | Emerged as lead compounds with significant anticonvulsant potential. | innovareacademics.in |

| Indole derivatives with oxazolone/imidazolone moieties (5, 6) | MES and scPTZ | Showed appreciable anticonvulsant activity. | pharmacophorejournal.com |

Investigations into Anti-diabetic and Anti-platelet Activities

The therapeutic potential of indole derivatives extends to metabolic and cardiovascular conditions. nih.govresearchgate.net Research has uncovered the potential for these compounds to act as anti-diabetic and anti-platelet agents.

In the context of diabetes, certain isatin (B1672199) derivatives, which contain an indoline-2,3-dione core, have been investigated for their anti-diabetic effects in animal models. ijpbs.com For example, N'-(7-Chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)benzohydrazide demonstrated a significant reduction in blood glucose levels in alloxan-induced diabetic rats. ijpbs.com This effect was comparable to the standard anti-diabetic drug glibenclamide. ijpbs.com The study also noted improvements in oral glucose tolerance and serum lipid profiles. ijpbs.com The diverse structures of indole compounds make them a promising source for the discovery of new anti-diabetic drugs. nih.gov

Table 3: Anti-diabetic and Anti-platelet Research on Related Indole/Indoline Derivatives

| Compound/Derivative | Biological Target/Model | Key Findings | Reference |

| N'-(7-Chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)benzohydrazide | Alloxan-induced diabetic rats | Significant reduction in blood glucose, comparable to glibenclamide. | ijpbs.com |

| N-acyl hydrazone (NAH) derivatives | Rat platelet-rich plasma (ADP and AA-induced aggregation) | Inhibition of platelet aggregation. | mdpi.com |

Structure Activity Relationship Sar and Molecular Design Strategies for Indolin 7 Ol Analogues

Correlating Structural Modifications with Biological Efficacy and Selectivity

Structure-Activity Relationship (SAR) studies systematically explore how chemical alterations to a lead compound affect its biological activity. For indole (B1671886) and indoline-based scaffolds, research has identified key positions where modifications can lead to substantial changes in efficacy. nih.gov While specific SAR data for Indolin-7-ol is limited, studies on related analogues provide a predictive framework.

Key areas for modification on the indoline (B122111) scaffold include:

The Aromatic Ring: Substitution on the benzene (B151609) portion of the molecule, including the position of the hydroxyl group, can modulate electronic properties and hydrogen bonding capabilities.

The Linker and Appended Groups: In more complex analogues, the nature of groups attached to the core scaffold is a primary determinant of activity.

For instance, in the development of anticancer agents based on indoline-2,3-dione, modifications at the N-position of the indoline ring and the hydrazone side chain at position 3 led to significant variations in cytotoxicity against the MCF-7 human breast cancer cell line. nih.gov Compounds 10c, 10f, and 10i, which featured a 4-chlorobenzaldehyde (B46862) moiety, demonstrated the highest activity, suggesting that this particular substitution is critical for efficacy. nih.gov

| Compound | N-Substitution | Hydrazone Side Chain (R) | IC50 (µM) against MCF-7 |

| 10c | H | 4-chlorobenzaldehyde | 7.75 |

| 10f | CH3 | 4-chlorobenzaldehyde | 6.75 |

| 10i | N-acetyl | 4-chlorobenzaldehyde | 6.25 |

| Doxorubicin | (Control) | (Control) | 6.10 |

Data sourced from a study on 3-substituted-(methylenehydrazono)indolin-2-ones. nih.gov

Rational Design Principles for Optimizing this compound Based Compounds

Rational drug design aims to optimize the biological activity of a lead compound based on a detailed understanding of its SAR and interaction with its biological target. Key principles include:

Target Pocket Occupancy: Modifications are designed to improve the compound's fit within the target's binding pocket. Adding methoxy (B1213986) groups to piperidine (B6355638) renin inhibitors, for example, led to picomolar activity by better occupying a hydrophobic pocket. drugdesign.org This principle can be applied to this compound analogues by adding substituents that complement the topology of the target site.

Enhancing Key Interactions: Functional groups are introduced or modified to form specific, high-affinity interactions like hydrogen bonds or salt bridges. The nitrogen atom in dihydropyridopyrimidones and the carbonyl group in pyrazolopyridines are considered important for forming hydrogen bonds with their respective receptors. drugdesign.org The 7-hydroxyl group on this compound is a prime candidate for forming or strengthening hydrogen bonds with a target protein.

Analogue-Based Design: This strategy uses a known active compound as a template. Docking studies on known inhibitors of targets like Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase-3β (GSK-3β) inspired the synthesis of a series of indoline-2,3-dione hydrazones as potential anticancer agents. nih.gov

An integrated approach combining computational screening with experimental synthesis is a powerful strategy for the de novo design of functional drug candidates. nih.gov

Application of Computational Chemistry and Molecular Modeling in SAR

Computational chemistry provides invaluable tools for predicting how a molecule will behave at the atomic level, thereby guiding the design of more effective analogues. d-nb.info

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. youtube.commdpi.com This method is instrumental in structure-based drug design, allowing researchers to screen virtual libraries of compounds and prioritize those with the highest predicted affinity for synthesis and testing. mdpi.com

In a study targeting the DEAD-box RNA helicase DDX3 for cancer therapy, a novel 7-azaindole (B17877) derivative (7-AID) was designed and evaluated. nih.gov Molecular docking was used to predict how 7-AID would fit into the adenosine-binding pocket of DDX3.

The results showed a strong predicted binding affinity and identified key molecular interactions:

Binding Score: The 7-AID compound docked with a favorable score of -7.99 kcal/mol. nih.gov

Key Interactions: The model predicted that 7-AID forms crucial π-interactions and hydrogen bonds with the key amino acid residues Tyr200 and Arg202 within the DDX3 binding pocket. nih.gov

This computational insight provided a strong rationale for its subsequent synthesis and successful in vitro testing. nih.gov

| Ligand | Target Protein | PDB ID | Predicted Binding Score (kcal/mol) | Key Interacting Residues |

| 7-AID | DDX3 | 2I4I | -7.99 | Tyr200, Arg202 |

Data from a study on a 7-azaindole derivative as a DDX3 inhibitor. nih.gov

While docking provides a static snapshot of binding, molecular dynamics (MD) simulations model the movement of atoms in a ligand-protein complex over time. mdpi.com This technique offers deeper insights into the stability of the binding pose, the flexibility of the ligand and protein, and the conformational changes that may occur upon binding. nih.govresearchgate.net

The typical MD simulation workflow involves:

System Setup: The docked ligand-protein complex is placed in a simulation box, typically solvated with water molecules (e.g., SPCE water model) to mimic physiological conditions. researchgate.net

Minimization: The system's energy is minimized to remove any steric clashes or unfavorable starting geometries, often using algorithms like steepest descent. researchgate.net

Simulation: The simulation is run for a specific period (e.g., nanoseconds to microseconds), during which the trajectories, velocities, and energies of all atoms are calculated based on a defined force field (e.g., OPLS, AMBER). mdpi.com

Analysis: The resulting trajectory is analyzed to assess parameters like the Root Mean Square Deviation (RMSD) to measure the stability of the complex, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions.

In a study of novel spirooxindole derivatives, MD simulations were performed using Gromacs to confirm the stability of the ligand-protein complex. researchgate.net Similarly, in a search for anti-angiogenic agents targeting VEGFR-2, MD simulations were used to validate the stability of docked natural compounds, confirming them as promising leads for further development. researchgate.net These simulations provide crucial evidence that the computationally predicted binding mode is stable and likely to be maintained under dynamic physiological conditions.

Advanced Research Methodologies and Techniques in Indolin 7 Ol Studies

In Vitro Cellular Assays for Biological Evaluation

In vitro cellular assays are fundamental in the preliminary assessment of the biological effects of Indolin-7-ol and its analogs. These assays provide critical data on cytotoxicity, anti-inflammatory potential, and other cellular responses.

MTT Assay and Cell Viability: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. fn-test.comassaygenie.com In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. fn-test.com The amount of formazan produced, which is measured spectrophotometrically, is proportional to the number of viable cells. fn-test.comnih.gov This assay is crucial for determining the cytotoxic effects of this compound derivatives on various cell lines. mdpi.com For instance, studies on 3-substituted-indolin-2-one derivatives used MTT assays to evaluate their cytotoxicity in RAW264.7 murine macrophages. mdpi.com

Flow Cytometry: This technique is employed for the detailed analysis of cell populations. It can be used to assess cell cycle progression, apoptosis, and the expression of cell surface and intracellular proteins. sigmaaldrich.com For example, in the context of cancer research, flow cytometry has been used to study the effects of indole (B1671886) alkaloids on the cell cycle, such as inducing arrest in specific phases. mdpi.com

ELISA (Enzyme-Linked Immunosorbent Assay): ELISA is a sensitive immunoassay used to quantify the concentration of specific proteins, such as cytokines, in biological samples. In the study of this compound's anti-inflammatory properties, ELISA is instrumental in measuring the levels of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) produced by cells (e.g., RAW264.7 macrophages) in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.govacs.org Research has shown that certain indoline (B122111) derivatives can significantly reduce the LPS-induced elevation of TNF-α and IL-6. nih.govacs.orgresearchgate.net

Other Cell Viability Assays: Besides MTT, other assays like the XTT, WST-1, and resazurin (B115843) reduction assays are also used to measure metabolic activity as an indicator of cell viability. nih.govsigmaaldrich.com Live/dead assays, which use fluorescent dyes like calcein-AM and propidium (B1200493) iodide, allow for the simultaneous visualization of live and dead cells. sigmaaldrich.comthermofisher.com

A study on indoline derivatives demonstrated their ability to protect RAW264.7 macrophages from hydrogen peroxide-induced cytotoxicity at concentrations ranging from 1 pM to 1 nM. nih.govacs.org

In Vivo Model Systems for Efficacy and Mechanistic Validation

Following promising in vitro results, in vivo model systems are employed to evaluate the efficacy and understand the mechanisms of this compound derivatives in a whole-organism context.

Animal models, particularly mice, are frequently used to study the anti-inflammatory and other therapeutic potentials of these compounds. acs.orgresearchgate.net For example, the efficacy of certain indoline derivatives in preventing LPS-induced cytokine elevation in the brain and peripheral tissues has been demonstrated in mice. nih.govacs.orgresearchgate.net In these studies, subcutaneous injection of the compounds was shown to be effective. acs.orgresearchgate.net

In vivo studies are also crucial for validating the mechanisms of action suggested by in vitro data. For instance, research on indoline derivatives has explored their ability to inhibit p38 MAPK, reduce the degradation of IκBα, and prevent the nuclear translocation of NF-κB and AP-1 in animal models of acute liver disease. researchgate.net Furthermore, the therapeutic potential of novel indoline molecules has been tested in murine models of acute lung injury and ulcerative colitis. researchgate.net

In a study investigating the anti-inflammatory effects of indoline-based compounds, a zymosan-induced peritonitis model in mice was utilized to assess in vivo efficacy. acs.org Another study used guinea pigs to demonstrate that 7-hydroxyindole (B18039) treatment could reduce the colonization of Pseudomonas aeruginosa in the lungs. nih.gov

Advanced Spectroscopic and Spectrometric Characterization in Research Contexts

Advanced spectroscopic and spectrometric techniques are indispensable for the structural elucidation and characterization of this compound and its derivatives. solubilityofthings.comlabmanager.comsgs-institut-fresenius.de

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. openaccessjournals.com It provides information about the carbon-hydrogen framework of a molecule. arxiv.org Both 1H and 13C NMR are used to confirm the identity and purity of synthesized this compound derivatives. researchgate.net Advanced 2D and 3D-NMR techniques can further elucidate the structure of more complex molecules. arxiv.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. openaccessjournals.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula of newly synthesized compounds. researchgate.net Studies on the fragmentation patterns of hydroxyskatoles and hydroxyindole-3-carboxylic acids under electron impact have been conducted to understand their behavior in the mass spectrometer, which is useful for identification purposes. cdnsciencepub.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. labmanager.com It provides a unique "fingerprint" for a compound, which is useful for structural verification. labmanager.comresearchgate.net

UV/Vis Spectroscopy: Ultraviolet-visible (UV/Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about electronic transitions and the presence of chromophores. solubilityofthings.comopenaccessjournals.com It is often used for quantitative analysis and to monitor chemical reactions. solubilityofthings.com The UV/Vis spectrum of JWH 018 7-hydroxyindole metabolite, for instance, shows absorption maxima at 218 and 339 nm. caymanchem.com

X-ray Crystallography for Structural Confirmation and Interaction Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. wordpress.comnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov

This method provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and stereochemistry. csic.es For example, the crystal structure of 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, an indoline derivative, was determined by single-crystal X-ray diffraction. researchgate.net

Furthermore, X-ray crystallography is crucial for studying the interactions between a ligand, such as an this compound derivative, and its biological target, like a protein or enzyme. nih.gov By determining the crystal structure of the protein-ligand complex, researchers can visualize the precise binding mode and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for the ligand's activity. nih.gov This information is invaluable for structure-based drug design and for understanding the mechanism of action at a molecular level.

Future Perspectives and Emerging Research Directions for Indolin 7 Ol

Development of Novel Therapeutic Agents Based on the Indolin-7-ol Scaffold

The this compound scaffold serves as a "privileged" structure in drug discovery, meaning it can be used to derive ligands for a diverse range of biological targets. mdpi.comresearchgate.net Researchers are actively exploring its potential to generate new therapeutic agents, particularly in oncology. The versatility of the indole (B1671886) and indoline (B122111) nucleus allows for the synthesis of derivatives with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. rsc.orgmdpi.comnih.gov

A primary focus is the development of potent and selective anticancer agents. researchgate.netmdpi.com Scientists are designing and synthesizing novel indoline derivatives that target various hallmarks of cancer. These include compounds that inhibit crucial enzymes like vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis, and protein kinases such as PI3K, which are central to cell growth and survival pathways. researchgate.netmdpi.com Other strategies involve creating molecules that disrupt microtubule dynamics, essential for cell division, or that induce apoptosis (programmed cell death) by modulating the activity of proteins in the Bcl-2 family. mdpi.commdpi.com For instance, certain N'-(2-oxoindolin-3-ylidene) carbohydrazide (B1668358) derivatives have shown potent inhibitory activity against VEGFR-2 and significant cytotoxicity against breast cancer cell lines like MCF-7. mdpi.com Similarly, other indoline-based compounds have demonstrated high cytotoxic activity against lung and skin cancer cell lines. beilstein-journals.org

The following table summarizes the biological activities of selected indoline and indole derivatives, illustrating the therapeutic potential of the core scaffold.

| Compound Class/Derivative | Target/Mechanism | Cell Line(s) | Observed Activity (IC₅₀) | Reference(s) |

| N'-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide | VEGFR-2 Inhibition | MCF-7 (Breast) | 0.33 µM (VEGFR-2); 11.50 µM (MCF-7) | mdpi.com |

| 2-(1,1-Dimethyl-1H-benzo[e]indolin-2-yl)-5,6,7-trichloro-1,3-tropolone | Cytotoxicity | A431 (Skin); H1299 (Lung) | 0.172 µM (A431); 2.18 µM (H1299) | beilstein-journals.org |

| Indole-tetrazole amides (Compound 9) | Tubulin Polymerization Inhibition | MCF-7, A549, SKOV3 | 0.34 µM (Tubulin); 3.5-8.7 µM (Cells) | mdpi.com |

| Indole-thiazolidinedione-triazole hybrid (Compound 26) | Cytotoxicity | HePG-2, HCT-116, PC-3, MCF-7 | 3.18 - 8.03 µM | mdpi.com |

| 1-(3-dimethyl-aminopropyl)indolin-2-one derivative (Compound 77) | Cytotoxicity | A549 (Lung) | 1.10–1.47 µM | nih.gov |

Beyond cancer, research is emerging on the use of indoline derivatives to combat antimicrobial resistance. One study found that a tricyclic indoline compound could resensitize methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics, opening a new avenue for combination therapies to treat resistant infections. mjima.org

Exploration of Undiscovered Mechanistic Pathways and Biological Targets

While much research has focused on known targets like protein kinases and tubulin, a significant future direction involves uncovering novel mechanistic pathways and biological targets for this compound derivatives. mdpi.comresearchgate.net Understanding the precise molecular interactions and downstream effects of these compounds is crucial for developing next-generation drugs with improved efficacy and reduced side effects.

Current research is delving into the complex signaling cascades affected by these compounds. For example, studies are examining how indole derivatives induce apoptosis by influencing the expression of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. mdpi.com There is also a growing interest in how these scaffolds can be used for targeted protein degradation, a new therapeutic modality where molecules are designed to eliminate disease-causing proteins rather than just inhibiting them. researchgate.net

Computational and experimental studies are also being used to investigate the fundamental reactivity and mechanistic possibilities of the indole ring system itself. researchgate.net For example, detailed mechanistic investigations have revealed that certain reactions of indole derivatives can proceed through a duality of pathways, such as concerted pericyclic or stepwise dissociative mechanisms, depending on the electronic properties of the molecule. researchgate.net This deeper understanding of reaction mechanisms can guide the rational design of more efficient synthetic routes and novel molecular structures. Future work will likely focus on identifying entirely new protein targets and pathways through advanced techniques like chemoproteomics and high-throughput screening of diverse indoline libraries.

Synergistic Integration of Synthetic Chemistry, Biological Evaluation, and Computational Design

The modern drug discovery process relies heavily on the tight integration of multiple scientific disciplines. sysrevpharm.org The future development of this compound-based therapeutics will be driven by a synergistic loop involving synthetic chemistry, biological evaluation, and computational design. This integrated approach, often called the design-make-test-analyze (DMTA) cycle, accelerates the journey from a lead compound to a clinical candidate.

Workflow of Integrated Drug Discovery:

Computational Design (In Silico): The process often begins with computer-aided drug design (CADD). sysrevpharm.orgmdpi.com Using the known 3D structure of a biological target, molecular docking simulations can predict how different this compound derivatives might bind. nih.gov Ligand-based methods, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, use data from known active molecules to design new compounds with potentially higher potency. nih.gov

Chemical Synthesis: Guided by the computational models, synthetic chemists then synthesize the prioritized compounds. This stage focuses on developing efficient and versatile synthetic routes that allow for the creation of a diverse library of derivatives for testing. mdpi.comnih.gov

Biological Evaluation (In Vitro/In Vivo): The newly synthesized compounds are then subjected to a battery of biological assays. These tests measure their activity against the intended target (e.g., enzyme inhibition) and their effect on cells (e.g., cancer cell cytotoxicity) or whole organisms. mdpi.combeilstein-journals.org

Analysis and Iteration: The data from the biological evaluation are fed back into the computational models. This iterative process refines the models, provides critical insights into the structure-activity relationship (SAR), and guides the design of the next generation of compounds with improved properties. researchgate.netmdpi.com

This synergistic approach allows researchers to explore the chemical space around the this compound scaffold more intelligently, minimizing the number of compounds that need to be synthesized and tested, thereby saving time and resources.

Advancements in Sustainable and Green Chemical Syntheses of this compound Derivatives

In parallel with the discovery of new therapeutic applications, there is a strong and growing emphasis on developing sustainable and environmentally friendly methods for synthesizing this compound and its derivatives. researchgate.net The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical manufacturing. researchgate.net

Several innovative green synthetic strategies are being applied to the synthesis of indole and indoline compounds:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating methods. researchgate.net

Ultrasound-Promoted Reactions: Sonication provides mechanical energy that can enhance reaction rates and yields, particularly in heterogeneous mixtures. It represents a low-power, eco-friendly activation method. nih.govtandfonline.com

Green Solvents and Catalysts: There is a significant shift away from volatile and toxic organic solvents. Researchers are increasingly using water, polyethylene (B3416737) glycol (PEG), or ionic liquids as greener reaction media. Furthermore, novel catalysts, such as reusable magnetic nanoparticles, are being developed to facilitate reactions efficiently while being easily recoverable and recyclable, minimizing waste. researchgate.net

Catalyst-Free and Solvent-Free Conditions: Some modern synthetic methods are being developed to proceed without any catalyst or solvent at all, for example, by using visible light irradiation. These approaches represent the ideal in green chemistry, offering significant economic and environmental benefits.

These advancements are not only crucial for reducing the environmental footprint of pharmaceutical production but also for making the synthesis of complex this compound derivatives more efficient and cost-effective. researchgate.net

常见问题

Q. What are the established synthesis protocols for Indolin-7-ol, and how can researchers ensure reproducibility?

To synthesize this compound, follow protocols involving cyclization reactions (e.g., Buchwald-Hartwig amination) or reductive amination of substituted indoles. Key steps include:

- Purification via column chromatography or recrystallization .

- Characterization using -NMR, -NMR, and HPLC (≥95% purity) for novel derivatives .

- Reproducibility : Document reaction conditions (temperature, solvent, catalyst loading) and provide raw spectral data in supplementary materials. Cite prior methods if adapting published procedures .

Q. Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Conditions | Key Characterization Techniques |

|---|---|---|---|

| Cyclization (Route A) | 72 | Pd(OAc)₂, 110°C, DMF | NMR, HPLC, HRMS |

| Reductive Amination | 65 | NaBH₄, MeOH, RT | FT-IR, X-ray diffraction |

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structure?

- Nuclear Magnetic Resonance (NMR) : Assign peaks for aromatic protons (6.5–8.0 ppm) and hydroxyl groups (broad singlet near 5.0 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to confirm purity .

- Mass Spectrometry (HRMS) : Validate molecular weight with <2 ppm error .

Q. How should researchers address low yields or side-product formation during synthesis?

- Troubleshooting : Optimize catalyst loading (e.g., 5–10 mol% Pd for cross-couplings) and solvent polarity.

- Side-Product Analysis : Isolate byproducts via preparative TLC and characterize using LC-MS. Compare retention times with predicted adducts .